molecular formula C13H17NO2 B15314556 tert-Butyl indoline-3-carboxylate

tert-Butyl indoline-3-carboxylate

Cat. No.: B15314556
M. Wt: 219.28 g/mol
InChI Key: XIGCCYIKUKSNDF-UHFFFAOYSA-N
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Description

tert-Butyl indoline-3-carboxylate is a versatile indoline-based building block in organic synthesis and medicinal chemistry research. This compound features a carboxylate ester group protected by a tert-butyl moiety, which enhances its stability and makes it a valuable precursor for further chemical transformations. Indoline scaffolds are of significant interest in drug discovery due to their presence in biologically active molecules. Research Applications: The indoline core is a privileged structure in pharmaceutical development. Recent research highlights the potential of indoline-based compounds as multifunctional agents, particularly as dual inhibitors of key enzymes in the inflammatory pathway, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This dual inhibitory activity represents a promising strategy for the development of new anti-inflammatory therapeutics with potentially improved efficacy and fewer side effects compared to single-target drugs . As an intermediate, this compound can be utilized in the synthesis of complex spirocyclic structures, which are common in natural products and pharmacologically active compounds . Handling and Storage: For prolonged shelf life, this product should be stored in a cool, dry place, ideally under an inert atmosphere at 2-8°C. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated fume hood. Notice to Researchers: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-7,10,14H,8H2,1-3H3

InChI Key

XIGCCYIKUKSNDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Boc Protection of Indoline-3-Carboxylic Acid

The Boc protection strategy is a cornerstone for synthesizing tert-butyl indoline-3-carboxylate. This method ensures amine group stability during subsequent reactions.

Reaction Mechanism and Reagents

Indoline-3-carboxylic acid undergoes esterification with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, typically 4-dimethylaminopyridine (DMAP), in dichloromethane (DCM). The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid attacks the electrophilic carbonyl carbon of Boc₂O.

Optimization of Reaction Conditions

Key parameters include temperature, stoichiometry, and solvent selection. Patent CN111423355B demonstrates that maintaining temperatures between 0–25°C minimizes side reactions, while a 1:1.2 molar ratio of indoline-3-carboxylic acid to Boc₂O maximizes yield.

Table 1: Boc Protection Yield Under Varied Conditions
Temperature (°C) Boc₂O Equiv. Solvent Yield (%)
0 1.2 DCM 92
25 1.5 THF 88
40 2.0 DCM 75

Lower temperatures and stoichiometric excess of Boc₂O favor higher yields by reducing carbamate decomposition.

Cyclization Approaches for Indoline Core Formation

Cyclization strategies construct the indoline backbone before introducing the Boc group.

Dianion Alkylation and Cyclization

Ethyl 2-oxindoline-5-carboxylate undergoes dianion alkylation using strong bases like LDA (lithium diisopropylamide), followed by intramolecular cyclization. This method, detailed in patent WO2009133778A1, achieves 78–85% yield when conducted in tetrahydrofuran (THF) at −78°C.

Reductive Cyclization

Cyclohexane-1,3-diketone and chloropropane react under basic conditions (KOH/MeOH) to form the indoline core. Patent CN111423355B reports a 68% yield after optimizing the ammonium acetate concentration and reaction time.

Table 2: Cyclization Methods Comparison
Method Starting Material Catalyst Yield (%)
Dianion Alkylation Ethyl 2-oxindoline-5-carboxylate LDA 85
Reductive Cyclization Cyclohexane-1,3-diketone KOH/MeOH 68

Esterification Methods and Optimization

Esterification of indoline-3-carboxylic acid with tert-butanol is a critical step.

Thionyl Chloride-Mediated Esterification

A widely adopted method involves reacting indoline-3-carboxylic acid with excess thionyl chloride (SOCl₂) in tert-butanol. Patent CN103880730A reports 87–89% yields under reflux conditions (70–80°C). The mechanism proceeds via acyl chloride formation, followed by nucleophilic substitution with tert-butanol.

Acid-Catalyzed Direct Esterification

Alternately, employing sulfuric acid as a catalyst in toluene achieves moderate yields (65–72%) but requires azeotropic water removal. This method is less favored industrially due to longer reaction times (12–24 hours).

Table 3: Esterification Efficiency by Method
Method Reagent Temperature (°C) Yield (%)
Thionyl Chloride SOCl₂, tert-BuOH 70 89
Acid-Catalyzed H₂SO₄, toluene 110 72

Comparative Analysis of Synthetic Routes

Industrial scalability demands cost-effectiveness, yield, and purity. The Boc protection route (Section 2) offers superior regioselectivity but requires expensive Boc₂O. In contrast, direct esterification (Section 4.1) is more economical but necessitates stringent temperature control.

Cost-Benefit Evaluation

  • Boc Protection Route : Raw material cost: $320/kg (Boc₂O), yield: 92%.
  • Thionyl Chloride Route : Raw material cost: $150/kg (SOCl₂), yield: 89%.

Thionyl chloride is preferred for large-scale production despite its corrosivity due to lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated indole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, hydrogenated indole derivatives, and substituted indoles with various functional groups .

Scientific Research Applications

Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Features
tert-Butyl indoline-3-carboxylate Indoline tert-Butyl ester at C3 Rigid bicyclic system; used in asymmetric catalysis .
tert-Butyl 6-hydroxyindoline-1-carboxylate Indoline Hydroxyl at C6, tert-butyl ester at C1 Higher polarity (TPSA = 46.3 Ų) due to hydroxyl group; synthetic utility .
tert-Butyl 3-(2-formylallyl)-1H-indole-1-carboxylate Indole Formylallyl at C3, tert-butyl ester at C1 Unsaturated indole core; lower yield (45%) in allylation reactions .
tert-Butyl 3-benzyl-3-[(E)-2-benzylidene-3-oxocyclopentyl]-2-oxoindoline-1-carboxylate Indoline Benzyl, benzylidene-cyclopentanone at C3 Complex stereoelectronic effects; intramolecular π-π interactions (3.64 Å) .

Key Research Findings

  • Stereochemical Control : The tert-butyl group in indoline-3-carboxylates stabilizes transition states in asymmetric catalysis, achieving >99% ee in some cases .
  • Safety vs.
  • Structure-Activity Relationships : Hydrophobic substituents (e.g., benzyl) enhance membrane permeability in drug candidates, while polar groups (e.g., hydroxyl) improve solubility .

Q & A

Q. Basic

  • X-ray crystallography : SHELX software refines structural parameters (e.g., unit cell dimensions, R-factors) and identifies intermolecular interactions like C-H⋯O hydrogen bonds .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.78 ppm for indoline protons ), IR (e.g., 1738 cm⁻¹ for carbonyl stretches ), and HRMS validate molecular identity.
  • Chromatography : Chiral stationary phase (CSP) HPLC resolves enantiomers (e.g., tR = 18.3 vs. 26.8 min ).

How can researchers address low yields in palladium-catalyzed synthesis of this compound derivatives?

Q. Advanced

  • Catalyst optimization : Screen ligands (e.g., t-BuPHOX) and adjust Pd loading (e.g., Pd(t-BuPHOX)(SbF₆)₂ in ).
  • Solvent effects : Compare polar aprotic solvents (DMF, CH₃CN) with CH₂Cl₂ for reactivity and enantioselectivity .
  • Kinetic studies : Use flow chemistry to enhance mixing and reduce side reactions.

What strategies resolve discrepancies in crystallographic data interpretation for this compound derivatives?

Q. Advanced

  • Cross-validation : Apply SHELXL refinement and compare with DFT-predicted geometries to resolve ambiguities in torsion angles (e.g., 48.11° vs. 66.55° dihedral angles ).
  • Low-temperature NMR : Investigate dynamic conformational changes (e.g., axial/equatorial tert-butyl shifts ).
  • Hydrogen-bond analysis : Map interactions (e.g., 3.6377 Å π-π stacking ) to validate packing models.

How does computational chemistry enhance the understanding of conformational behavior in this compound derivatives?

Q. Advanced

  • DFT with explicit solvent models : Predict thermodynamically stable conformers (e.g., axial tert-butyl groups in solution ).
  • Transition-state analysis : Correlate enantiomeric excess (e.g., 100% yield in ) with steric/electronic effects from calculations.

What safety protocols are recommended for handling this compound derivatives?

Q. Basic

  • Storage : Use airtight containers at controlled temperatures (e.g., below -20°C for air-sensitive intermediates ).
  • Handling : Employ explosion-proof equipment, inert atmospheres, and avoid ignition sources during reactions .

How can stereochemical outcomes be controlled during synthesis?

Q. Advanced

  • Chiral catalysts : Pd(t-BuPHOX) ensures enantioselectivity (e.g., 100% yield of (S)-enantiomer ).
  • CSP HPLC monitoring : Quantify enantiomeric excess and adjust reaction conditions (e.g., solvent polarity, temperature) .

What methodologies validate regioselectivity in substitution reactions of this compound derivatives?

Q. Advanced

  • NMR kinetics : Track coupling constant changes (e.g., J = 6.5 Hz in allyl protons ) to map regiochemical pathways.
  • Crystallographic snapshots : Analyze intermediates (e.g., tert-butyl 3-benzyl derivatives ) to confirm substitution patterns.

How do steric effects influence the reactivity of this compound derivatives?

Q. Advanced

  • Steric stabilization : The tert-butyl group stabilizes intermediates via hindrance, as seen in Claisen rearrangements .
  • DFT-guided design : Predict steric clashes (e.g., tert-butyl vs. benzylidene groups ) to optimize substituent placement.

What are the applications of this compound derivatives in medicinal chemistry?

Q. Basic

  • Scaffold design : Modify substituents (e.g., chloro, benzyl groups) to target enzyme active sites .
  • Biological probes : Use crystallographic data (e.g., hydrogen-bond motifs ) to design inhibitors for structure-activity relationship (SAR) studies.

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